molecular formula C8H14ClNO2 B15232357 (2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride

(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride

Cat. No.: B15232357
M. Wt: 191.65 g/mol
InChI Key: ICOMIOZHJJEDDB-NJCIUDBASA-N
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Description

(2S,4s,5S)-5-Aminospiro[33]heptane-2-carboxylic acid hydrochloride is a spirocyclic amino acid derivative Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a rigid and constrained molecular framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic amino acids like (2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride typically involves multi-step processes. One common method includes the construction of the spirocyclic scaffold through ring closure reactions of corresponding 1,3-bis-electrophiles with 1,1-bis-nucleophiles . Another approach involves [2+2] cycloadditions between dichloroketene and olefins, followed by successive functional group modifications .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes to achieve higher yields and purity. This may include the use of automated synthesis equipment and advanced purification techniques like chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride exerts its effects involves its interaction with biological targets. The rigid spirocyclic structure allows for precise spatial arrangement of functional groups, which can enhance binding affinity and selectivity for specific molecular targets. This can lead to pronounced biological activity, making it a valuable compound in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride apart is its specific stereochemistry and the presence of the amino group, which can participate in a variety of chemical reactions and interactions with biological targets. This makes it a versatile and valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(7S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c9-6-1-2-8(6)3-5(4-8)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H/t5?,6-,8?;/m0./s1

InChI Key

ICOMIOZHJJEDDB-NJCIUDBASA-N

Isomeric SMILES

C1CC2([C@H]1N)CC(C2)C(=O)O.Cl

Canonical SMILES

C1CC2(C1N)CC(C2)C(=O)O.Cl

Origin of Product

United States

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